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Core Concepts: The Kirkendall Effect and Void
Formation in the Ni-W System
The formation of voids at the interface of a diffusion couple, a phenomenon known as the

Kirkendall effect, is a critical consideration in the high-temperature applications of nickel-

tungsten (Ni-W) alloys, such as in advanced coatings and microelectronics. This effect arises

from the disparity in the diffusion rates of the constituent elements. In the Ni-W system, nickel

(Ni) atoms diffuse more rapidly into the tungsten (W) lattice than W atoms diffuse into the Ni

lattice. This net outflow of atoms from the Ni-rich side and a corresponding influx of vacancies

leads to a supersaturation of these vacancies. When these excess vacancies coalesce, they

form microscopic pores known as Kirkendall voids.[1][2]

The interdiffusion at the Ni-W interface is a complex process involving not only the formation of

Kirkendall voids but also the development of an intermetallic compound (IMC) layer, primarily

Ni₄W, and a phenomenon known as diffusion-induced recrystallization (DIR).[3][4] The DIR

region is a solid-solution zone within the Ni phase, characterized by elongated grains that

facilitate the grain boundary diffusion of W atoms.[3] Kirkendall voids are typically observed to

be irregularly shaped and form near the interface between the Ni matrix and the DIR region.[3]

[4] The presence and growth of these voids can significantly impact the mechanical integrity

and performance of Ni-W based materials.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15470945?utm_src=pdf-interest
https://m.youtube.com/watch?v=jejtX--NBCk
https://en.wikipedia.org/wiki/Kirkendall_effect
https://www.bohrium.com/paper-details/understanding-kirkendall-effect-in-ni-w-diffusion-induced-recrystallization-region/990069712127787026-2082
https://www.researchgate.net/publication/379995518_Understanding_Kirkendall_effect_in_NiW_Diffusion-Induced_Recrystallization_Region
https://www.bohrium.com/paper-details/understanding-kirkendall-effect-in-ni-w-diffusion-induced-recrystallization-region/990069712127787026-2082
https://www.bohrium.com/paper-details/understanding-kirkendall-effect-in-ni-w-diffusion-induced-recrystallization-region/990069712127787026-2082
https://www.researchgate.net/publication/379995518_Understanding_Kirkendall_effect_in_NiW_Diffusion-Induced_Recrystallization_Region
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15470945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data on Ni-W Interdiffusion and Void
Formation
A thorough understanding of Kirkendall void formation necessitates quantitative data on

diffusion kinetics and void characteristics. The following tables summarize key parameters

gathered from experimental studies and theoretical calculations.

Table 1: Interdiffusion Coefficients and Activation Energies for Diffusion in the Ni-W System

Diffusing
Species

Matrix
Temperatur
e (K)

Interdiffusio
n
Coefficient
(m²/s)

Activation
Energy
(kJ/mol)

Data Type

W Ni (fcc) 1473 - 1623
Varies with

composition
~232 - 286 Experimental

Ni W (bcc) > 1273
Slower than

W in Ni

Higher than

W in Ni

General

Observation

W Ni (fcc) > 700

DW < DAl,

Cr, Co, Ta,

Mo, Ru in Ni

-

First-

Principles

Calculation[5]

Ni Ni (self) - -
2.85 (eV) /

~275 (kJ/mol)

First-

Principles

Calculation[6]

Note: Specific interdiffusion coefficients are highly dependent on the composition and

temperature. The data presented provides a general overview.

Table 2: Quantitative Characteristics of Kirkendall Voids in Ni-W Diffusion Couples
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Annealing
Temperatur
e (K)

Annealing
Time (h)

Void
Location

Average
Void
Diameter

Void
Fraction (%)

Measureme
nt
Technique

1123 up to 346.15
DIR/Ni

Interface
Varies

Quantified via

Blob analysis

FESEM,

ImageJ[4]

Note: Detailed quantitative data on void size and fraction for a range of conditions is not readily

available in a consolidated format in the public literature and often requires direct analysis of

experimental micrographs.

Experimental Protocols
The study of Kirkendall voids in the Ni-W system relies on a set of well-defined experimental

procedures.

Fabrication of Ni-W Diffusion Couples
Material Preparation:

Obtain high-purity polycrystalline Ni and W plates (e.g., >99.7% purity).

Cut the plates into desired dimensions (e.g., 12 mm x 5 mm x 1 mm).[4]

Surface Treatment:

Grind the surfaces of the Ni and W plates that will be in contact using a series of silicon

carbide (SiC) papers with progressively finer grits (e.g., up to 2500 grit).[7]

Polish the ground surfaces using diamond paste and a fine polishing cloth to achieve a

mirror-like finish.

Clean the polished samples ultrasonically in acetone or ethanol to remove any organic

residues.

Assembling the Diffusion Couple:

Sandwich the prepared W plate between two Ni plates.
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Clamp the assembly tightly using a heat-resistant fixture (e.g., stainless steel) to ensure

intimate contact between the diffusion surfaces.

Annealing:

Place the clamped diffusion couple into a quartz tube furnace.

Evacuate the furnace to a high vacuum (e.g., < 10⁻³ Pa) and then backfill with an inert gas

(e.g., Argon) to prevent oxidation.

Heat the furnace to the desired annealing temperature (e.g., 1123 K) and hold for a

specified duration (e.g., up to several hundred hours).[4]

After annealing, cool the furnace to room temperature. For some studies, a water quench

may be used to preserve the high-temperature microstructure.[8]

Microstructural and Compositional Analysis
Sample Sectioning and Preparation:

Section the annealed diffusion couple perpendicular to the diffusion interface using a low-

speed diamond saw.

Mount the cross-sectioned sample in a conductive resin.

Grind and polish the mounted sample using standard metallographic procedures to reveal

the microstructure at the interface.

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray

Spectroscopy (EDS):

Imaging:

Use a FESEM to obtain high-resolution secondary electron (SE) and backscattered

electron (BSE) images of the diffusion zone. BSE images are particularly useful for

distinguishing between different phases due to their atomic number contrast (W-rich

phases will appear brighter).
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Elemental Analysis (EDS):

Employ an EDS detector to perform qualitative and quantitative elemental analysis of

the different phases (Ni, W, Ni₄W, DIR region).

Typical operating parameters include an accelerating voltage of 15-20 kV and a probe

current optimized for sufficient X-ray counts and spatial resolution.[4]

Acquire point spectra, line scans across the interface, and elemental maps to visualize

the distribution of Ni and W.

Use appropriate standards for accurate quantification.

Electron Backscatter Diffraction (EBSD):

Grain Structure and Phase Identification:

Utilize EBSD to analyze the crystallographic orientation and grain size of the different

phases. This is particularly important for characterizing the fine-grained Ni₄W layer and

the larger, irregularly shaped grains of the DIR region.[3]

The sample surface must be exceptionally well-polished and free from deformation for

high-quality EBSD patterns.

Typical EBSD analysis involves scanning the electron beam in a grid pattern across the

area of interest and indexing the resulting Kikuchi patterns.

The data can be used to generate phase maps, grain orientation maps, and

misorientation profiles.

Quantitative Analysis of Kirkendall Voids
Image Acquisition:

Acquire high-resolution BSE images of the region containing Kirkendall voids using

FESEM.

Image Processing and Analysis using ImageJ:
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Image Preparation: Open the BSE image in ImageJ software. Convert the image to 8-bit

grayscale.

Thresholding: Use the thresholding tool to segment the voids (which appear dark in BSE

images) from the surrounding metallic phases. The threshold level should be carefully

chosen to accurately represent the void boundaries.

Binary Conversion: Convert the thresholded image into a binary image where voids are

represented by one color (e.g., black) and the matrix by another (e.g., white).

Particle Analysis ("Blob Analysis"): Use the "Analyze Particles" function to measure the

size, area, and circularity of each individual void. This will provide data on the void size

distribution.[4]

Void Fraction Measurement: The total area of the voids divided by the total area of the

analyzed region gives the void fraction.

Signaling Pathways and Experimental Workflows
Visualizing the complex relationships and processes involved in Kirkendall void formation is

crucial for a comprehensive understanding. The following diagrams, generated using Graphviz

(DOT language), illustrate these concepts.
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Diagram 1: The fundamental mechanism of Kirkendall void formation.
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Diagram 2: Evolution of the Ni-W interface during annealing.
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Diagram 3: A typical experimental workflow for studying Kirkendall voids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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